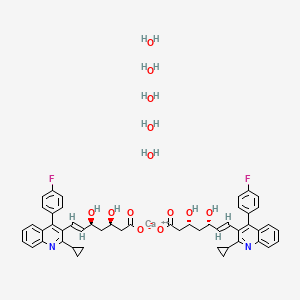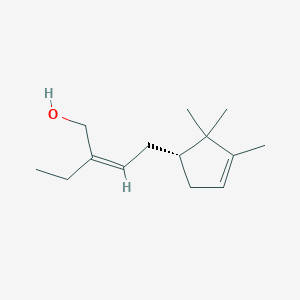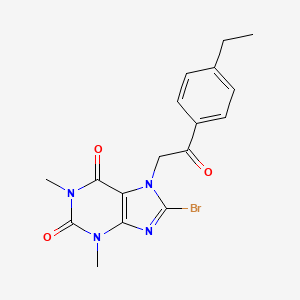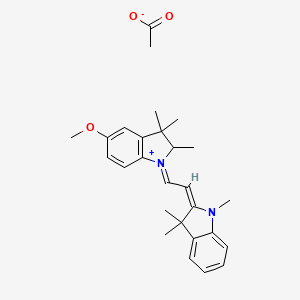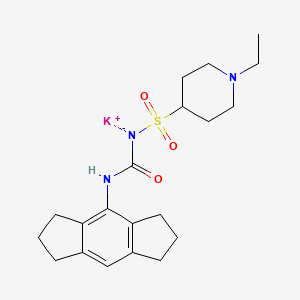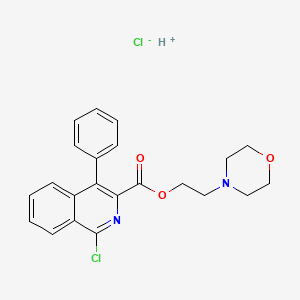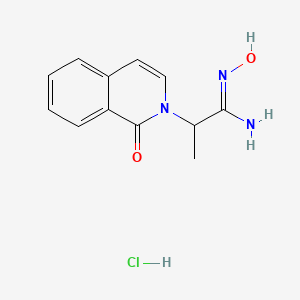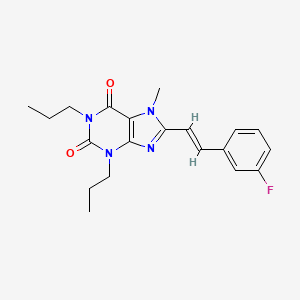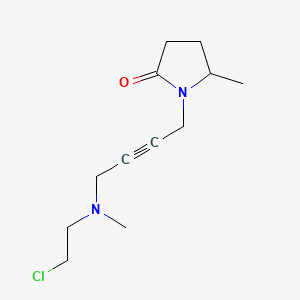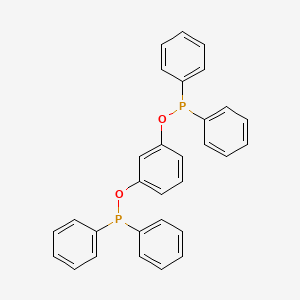![molecular formula C26H29BrN8O8 B12774089 Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 71598-19-1](/img/structure/B12774089.png)
Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-: is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves a multi-step process. The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The cyanoethoxy groups are introduced via nucleophilic substitution reactions, and the final product is obtained through amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.
Substitution: The presence of bromo and cyano groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in suitable solvents.
Major Products:
Oxidation: Formation of nitroso derivatives and oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of dyes and pigments due to its azo group.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor for specific biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and coatings, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and DNA. The compound’s azo group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]-
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-: (Disperse Red 167)
Comparison:
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is similar in structure but contains acetyloxy and chloro groups instead of cyano and bromo groups, respectively .
- Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]- shares the bromo and dinitrophenyl groups but differs in the presence of acetyloxy groups .
Propriétés
Numéro CAS |
71598-19-1 |
|---|---|
Formule moléculaire |
C26H29BrN8O8 |
Poids moléculaire |
661.5 g/mol |
Nom IUPAC |
N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]propanamide |
InChI |
InChI=1S/C26H29BrN8O8/c1-3-25(36)30-20-16-22(33(8-12-42-10-4-6-28)9-13-43-11-5-7-29)24(41-2)17-21(20)31-32-26-19(27)14-18(34(37)38)15-23(26)35(39)40/h14-17H,3-5,8-13H2,1-2H3,(H,30,36) |
Clé InChI |
MOZDFUDLVSYAFF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOCCC#N)CCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


